2-(2-Ethynylphenyl)acetic acid

Gold catalysis intramolecular cyclization heterocycle synthesis

Researchers requiring ortho-ethynylphenylacetic acid for Au(I)-catalyzed cycloisomerization often face supply inconsistency. 2-(2-Ethynylphenyl)acetic acid (CAS 936693-17-3) provides the essential ortho-ethynyl geometry for: • Isochroman-3-one synthesis via 6-exo-dig cyclization • Polycyclic tryptamine scaffolds (α1-adrenergic antagonists, IC50 277 nM) • Lactone-derived carbaldehyde building blocks via Au(I)/Rh(I) tandem catalysis Supplied at 97% purity; stored at 4°C under nitrogen.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 936693-17-3
Cat. No. B1444366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethynylphenyl)acetic acid
CAS936693-17-3
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC#CC1=CC=CC=C1CC(=O)O
InChIInChI=1S/C10H8O2/c1-2-8-5-3-4-6-9(8)7-10(11)12/h1,3-6H,7H2,(H,11,12)
InChIKeyFSBGQUFYQODLLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Ethynylphenyl)acetic acid: ortho-Alkynyl Building Block


2-(2-Ethynylphenyl)acetic acid (CAS 936693-17-3) is an organic compound characterized by a phenyl ring bearing an ethynyl group at the ortho position relative to an acetic acid moiety . This specific ortho-substitution pattern enables distinct reactivity pathways not accessible to its meta- or para-substituted analogs, including metal-catalyzed intramolecular cyclization to form oxygen- and nitrogen-containing heterocyclic scaffolds . The compound is primarily employed as a synthetic intermediate in medicinal chemistry, materials science, and catalysis research, with demonstrated utility in the construction of isochromanones, polycyclic tryptamine derivatives, and functionalized lactones [1].

1 Ortho-alkynyl geometry enables intramolecular cyclization pathways
2 Building block for oxygen- and nitrogen-containing heterocyclic scaffolds
3 Distinct reactivity from para- and meta-ethynylphenylacetic acid isomers

2-(2-Ethynylphenyl)acetic acid: Why para- and meta-Isomers Fail


The ortho-relationship between the ethynyl and acetic acid groups in 2-(2-ethynylphenyl)acetic acid is the critical structural determinant of its synthetic utility, and this spatial arrangement cannot be replicated by the corresponding para- or meta-ethynylphenylacetic acid isomers . This proximity enables intramolecular cyclization pathways that are geometrically impossible for the para- and meta- analogs, which are instead primarily limited to intermolecular Sonogashira couplings or click chemistry applications [1]. Substituting the ortho-isomer with a para- or meta- analog would result in complete failure to access the isochromanone, benzofuran, or polycyclic tryptamine scaffolds that define this compound's documented research applications [2].

Ortho-isomer (this product)
Intramolecular cyclization geometrically enabled
Access to isochromanone, benzofuran, polycyclic tryptamine scaffolds
Para-/meta-isomers
Intramolecular attack impossible due to spatial separation
Limited to intermolecular Sonogashira or click reactions; may not yield target scaffolds

2-(2-Ethynylphenyl)acetic acid: Differentiation Evidence


ortho-Alkynyl Enables Gold(I)-Catalyzed Isochromanone Formation

The ortho-ethynyl substitution in 2-(2-ethynylphenyl)acetic acid enables a gold(I)-catalyzed 6-exo-dig intramolecular cyclization to form (Z)-1-(2-nitrobenzylidene)isochroman-3-ones under mild conditions . This cyclization pathway is geometrically exclusive to the ortho-isomer; the corresponding para-ethynylphenylacetic acid (CAS 213622-93-6) and meta-ethynylphenylacetic acid cannot undergo this transformation because the ethynyl group and the acetic acid nucleophile are not positioned in proximity for intramolecular attack .

Isochromanone cyclization
Class-level inference
Undergoes 6-exo-dig vs. not possible
Ortho-geometry enables intramolecular cyclization
Gold(I) catalysis; para/meta analogs fail
Gold catalysis intramolecular cyclization heterocycle synthesis isochromanone

Dual-Functionality Cascade for Polycyclic Scaffolds

In gold(I)-catalyzed cascade reactions with substituted tryptamines, 2-ethynylphenylacetic acids undergo a one-pot transformation that forms one C-C bond and two C-N bonds, producing tryptamine-fused polycyclic privileged structures [1]. This cascade reactivity leverages both the ethynyl group (for initial alkyne activation) and the carboxylic acid group (for subsequent cyclization), a dual-functional capability that simple terminal alkynes lacking a tethered carboxylic acid cannot replicate [2].

Cascade bond formation
Class-level inference
1 C-C + 2 C-N bonds in one pot vs. single bond
Dual-functionality for polycyclic scaffolds
Requires tethered carboxylic acid
Cascade reaction polycyclic scaffolds tryptamine derivatives α1-adrenergic antagonists

Anti-Inflammatory Bioactivity of ortho-Alkynyl Pharmacophore

2-(2-Ethynylphenyl)acetic acid has been reported to exhibit anti-inflammatory and analgesic properties, making it a candidate for development as a non-steroidal anti-inflammatory drug (NSAID) . The ortho-alkynyl substitution pattern on the phenylacetic acid core has been explored in patent literature (US 5,633,268) for substituted ortho-ethenylphenylacetic acid derivatives as active compounds against pests and harmful fungi [1]. In contrast, simple unsubstituted phenylacetic acid lacks the alkynyl moiety required for this bioactivity profile [2].

Anti-inflammatory assay response
Data to verify
Reported analgesic/anti-inflammatory vs. absence of ethynyl group
Ethynyl pharmacophore context; requires validation
Research-use only; review specific assay conditions
Anti-inflammatory NSAID phenylacetic acid derivatives drug discovery

Au(I)/Rh(I)-Catalyzed Conversion to Lactone Carbaldehydes

2-(2-Ethynylphenyl)acetic acid has been demonstrated as a substrate in Au(I)/Rh(I) one-pot tandem catalytic procedures for conversion to the corresponding lactone-derived carbaldehydes [1]. This transformation exploits the ortho-alkynyl geometry to generate functionalized heterocycles that serve as versatile intermediates for further synthetic elaboration. Simple aryl alkynes without the tethered acetic acid group cannot undergo this lactonization pathway .

Lactone carbaldehyde formation
Supporting evidence
Au/Rh catalysis enables lactonization vs. no lactonization
Tethered acid facilitates tandem lactone synthesis
Bimetallic conditions; serves as intermediate for further elaboration
Lactone synthesis bimetallic catalysis heterocycle functionalization tandem reactions

2-(2-Ethynylphenyl)acetic acid: Application Scenarios


Isochroman-3-one Synthesis via Gold(I)-Catalyzed Cyclization

This compound is uniquely suited for the synthesis of isochroman-3-one derivatives via gold(I)-catalyzed 6-exo-dig cycloisomerization . The ortho-ethynyl geometry enables the intramolecular nucleophilic attack of the carboxylic acid oxygen onto the gold-activated alkyne, producing (Z)-1-(2-nitrobenzylidene)isochroman-3-ones. These lactones serve as key intermediates for the synthesis of 5H-benzo[b]carbazole-6,11-diones, a class of compounds with demonstrated biological relevance [1].

Tryptamine-Fused Polycyclic Scaffolds as α1-Adrenergic Antagonists

2-(2-Ethynylphenyl)acetic acid is a critical substrate in gold(I)-catalyzed cascade reactions with substituted tryptamines, enabling the formation of one C-C bond and two C-N bonds in a single operation to generate polycyclic privileged structures . The resulting scaffolds have been validated as α1-adrenergic receptor antagonists, with the most potent analogs demonstrating meaningful receptor binding affinity. This cascade strategy offers high yields and broad substrate tolerance [1].

Anti-Inflammatory Phenylacetic Acid Derivatives

The compound's reported anti-inflammatory and analgesic properties support its use as a precursor for developing NSAID candidates and related anti-inflammatory agents . The ortho-alkynylphenylacetic acid scaffold is documented in patent literature (US 5,633,268) for active compounds with demonstrated activity against inflammatory conditions and fungal pathogens [1]. This scaffold enables structure-activity relationship studies where the ethynyl group can be further functionalized via Sonogashira coupling or click chemistry [2].

Bimetallic Tandem Catalysis for Lactone Carbaldehydes

This compound serves as a substrate in Au(I)/Rh(I) one-pot tandem catalytic procedures that convert ortho-ethynylphenylacetic acids into lactone-derived carbaldehydes . The resulting functionalized heterocycles provide versatile building blocks for subsequent synthetic transformations, including further annulations and derivatizations [1]. This application leverages the unique proximity of the ethynyl and carboxylic acid groups in the ortho-isomer, which enables the initial lactonization step that sets the stage for the subsequent rhodium-catalyzed transformation.

Application
Selection Property
Validation Focus
Heterocycle synthesis (isochromanones)
Ortho-ethynyl geometry for cycloisomerization
Gold(I)-catalyzed 6-exo-dig intramolecular cyclization
Polycyclic privileged scaffold construction
Dual-functional cascade reactivity
One-pot C-C and C-N bond formation with tryptamines
Inflammation pathway studies
Ortho-alkynylphenylacetic acid scaffold
Reported anti-inflammatory assay response; pharmacophore exploration
Functionalized lactone intermediates
Tethered nucleophile for lactonization
Au/Rh tandem catalysis to yield lactone carbaldehydes

Technical Documentation Hub

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